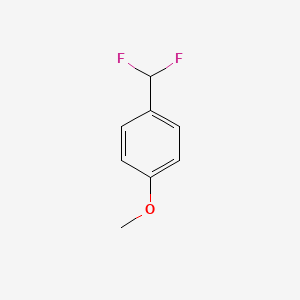

1-(difluoromethyl)-4-methoxybenzene

Description

Foundational Difluoromethylation Strategies

The incorporation of a difluoromethyl group onto an aromatic ring can be achieved through several fundamental approaches, categorized by the nature of the difluoromethylating agent and the reaction mechanism. These strategies include electrophilic, nucleophilic, radical-mediated, and transition-metal-catalyzed processes.

Electrophilic Difluoromethylation Processes

Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic substrate with a reagent that delivers an electrophilic "CF2H+" equivalent. While direct electrophilic difluoromethylation is challenging, reagents have been developed that can transfer a difluoromethyl group or a precursor that is subsequently converted to the difluoromethyl group. For instance, (phenylsulfonyl)difluoromethylating reagents can functionalize phenol and anisole (B1667542) derivatives. nih.gov These reactions typically proceed under mild, transition-metal-free conditions. nih.gov

A notable example is the use of a specially designed electrophilic (phenylsulfonyl)difluoromethylating reagent for the C-H functionalization of arenes. nih.gov This bench-stable reagent allows for the construction of C(sp²)–CF₂SO₂Ph bonds, which can subsequently be transformed into the desired C(sp²)–CF₂H bond. nih.gov

Table 1: Examples of Electrophilic (Phenylsulfonyl)difluoromethylation of Anisole Derivatives

| Substrate | Reagent | Product | Yield (%) | Reference |

| Anisole | Reagent I¹ | ortho/para-(Phenylsulfonyl)difluoromethylanisole | Decent to good | nih.gov |

| Melatonin | Reagent I¹ | 5-((Phenylsulfonyl)difluoromethyl)melatonin | 74 | nih.gov |

¹Reagent I is a specific electrophilic (phenylsulfonyl)difluoromethylating reagent developed for C-H functionalization. nih.gov

Nucleophilic Difluoromethylation Processes

Nucleophilic difluoromethylation strategies employ a nucleophilic "CF2H-" source to react with an electrophilic aryl substrate. A common approach involves the use of difluoromethyl phenyl sulfone (PhSO₂CF₂H) as a precursor to the difluoromethyl anion. cas.cn This method is particularly effective for the difluoromethylation of primary alkyl halides through a nucleophilic substitution followed by reductive desulfonylation. cas.cnacs.org

Another important nucleophilic difluoromethylating reagent is (difluoromethyl)trimethylsilane (B44995) (TMSCF₂H). scienceopen.com The activation of aromatic isoxazoles with strong electron-withdrawing groups enables their diastereoselective difluoromethylation at the 5-position using TMSCF₂H. scienceopen.com

Table 2: Examples of Nucleophilic Difluoromethylation

| Substrate Type | Difluoromethylating Reagent | Key Features | Reference |

| Primary Alkyl Halides | Difluoromethyl phenyl sulfone | Nucleophilic substitution followed by reductive desulfonylation. | cas.cnacs.org |

| Activated Aromatic Isoxazoles | (Difluoromethyl)trimethylsilane (TMSCF₂H) | Requires a strong electron-withdrawing group on the isoxazole ring. | scienceopen.com |

| para-Quinone Methides | Me₃SiCF₂H | 1,6-nucleophilic difluoromethylation facilitated by CsF/18-crown-6. | mdpi.com |

Radical-Mediated Difluoromethylation Methodologies

Radical-mediated difluoromethylation has emerged as a powerful tool due to its mild reaction conditions and high functional group tolerance. rsc.org These methods involve the generation of a difluoromethyl radical (•CF2H), which then adds to the aromatic ring. A variety of precursors can be used to generate the •CF2H radical, often under photoredox catalysis. mdpi.com

For instance, visible light-induced radical cascade difluoromethylation/cyclization of unactivated alkenes has been developed using difluoromethyltriphenylphosphonium bromide as the •CF2H precursor. nih.gov Another approach involves the radical (phenylsulfonyl)difluoromethylation of isocyanides with PhSO₂CF₂H under transition-metal-free conditions, using PhI(OAc)₂ as a mild oxidant. cas.cn

Table 3: Examples of Radical-Mediated Difluoromethylation

| Precursor of •CF₂H | Method | Substrate Type | Reference |

| Difluoromethyltriphenylphosphonium bromide | Visible light-induced radical cascade | Unactivated Alkenes | nih.gov |

| PhSO₂CF₂H | Oxidation with PhI(OAc)₂ | Isocyanides | cas.cn |

| Difluoromethylthiosulfonate Reagents | Photochemical "dummy group" strategy | Arenes | nih.gov |

Transition-Metal Catalyzed Difluoromethylation Approaches

Transition-metal catalysis offers a versatile and efficient pathway for the formation of aryl-CF2H bonds. These methods typically involve the cross-coupling of an aryl halide or its equivalent with a difluoromethylating agent, mediated by a transition metal catalyst, most commonly palladium or copper.

Palladium-catalyzed cross-coupling of aryl chlorides and bromides with TMSCF₂H has been demonstrated to produce a variety of difluoromethylated arenes in good yields. researchgate.net Copper-catalyzed difluoromethylation of alkyl halides has also been achieved through the use of a nucleophilic difluoromethyl-zinc reagent. nih.gov

Table 4: Examples of Transition-Metal Catalyzed Difluoromethylation

| Catalyst System | Aryl Substrate | Difluoromethylating Agent | Key Features | Reference |

| Palladium(II) chloride/Me₃SiOTf | ortho-Sulfonamido-α,α-difluorostyrenes | - | Intramolecular amination via electrophilic activation. | tsukuba.ac.jp |

| Copper(I) iodide | Alkyl Halides | (DMPU)₂Zn(CF₂H)₂ | Enantioconvergent difluoromethylation of racemic alkyl electrophiles. | nih.gov |

Direct Synthetic Routes to 1-(Difluoromethyl)-4-methoxybenzene and its Structural Analogues

The direct synthesis of this compound can be efficiently achieved through transition-metal-catalyzed cross-coupling reactions, with copper-mediated methodologies being particularly prominent.

Copper-Mediated Cross-Coupling for Aryl-CF2H Bond Formation (e.g., from 1-iodo-4-methoxybenzene)

A straightforward and effective method for the synthesis of difluoromethylarenes, including this compound, is the copper-mediated cross-coupling of aryl iodides with (difluoromethyl)trimethylsilane (TMSCF₂H). nih.govnih.gov This reaction proceeds in the presence of copper(I) iodide (CuI) and cesium fluoride (B91410) (CsF). nih.gov The process is tolerant of a wide range of functional groups and is effective for electron-neutral, electron-rich, and sterically hindered aryl iodides. nih.gov

The reaction of 1-iodo-4-methoxybenzene with TMSCF₂H, mediated by CuI and CsF in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), provides this compound in high yield. nih.gov The use of a difluoromethyl zinc reagent in combination with a copper catalyst also enables the difluoromethylation of aryl iodides. researchgate.net

Table 5: Copper-Mediated Synthesis of this compound

| Aryl Halide | Difluoromethylating Agent | Catalyst/Reagents | Solvent | Product | Yield (%) | Reference |

| 1-Iodo-4-methoxybenzene | TMSCF₂H | CuI, CsF | NMP | This compound | High | nih.gov |

| Aryl Iodides | (DMPU)₂Zn(CF₂H)₂ | CuI | - | Difluoromethylated Arenes | Moderate to excellent | researchgate.net |

Deoxydifluorination Reactions from Aldehyde Precursors (e.g., 4-methoxybenzaldehyde)

A prominent method for the synthesis of difluoromethylarenes is the deoxydifluorination of the corresponding benzaldehydes. This transformation replaces the aldehydic oxygen with two fluorine atoms. Reagents such as diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly employed for this purpose. enamine.netresearchgate.net More recently, crystalline reagents like XtalFluor-E have been developed, offering advantages in handling and safety. nih.gov

The reaction of aromatic aldehydes with XtalFluor-E has been shown to proceed at room temperature without the need for a solvent, affording a range of difluoromethyl-containing compounds. rsc.orgresearchgate.net While specific data for 4-methoxybenzaldehyde is not extensively detailed in the reviewed literature, the reactivity of substituted benzaldehydes provides insight into the expected outcome. For instance, electron-donating groups on the aromatic ring are generally well-tolerated.

| Aldehyde Precursor | Deoxydifluorination Reagent | Yield (%) | Reference |

| 4-Methylbenzaldehyde | XtalFluor-E | 87 | rsc.org |

| 4-(Trifluoromethyl)benzaldehyde | XtalFluor-E | 83 | rsc.org |

| 2-Naphthaldehyde | XtalFluor-E | 79 | rsc.org |

| 4-Nitrobenzaldehyde | XtalFluor-E | 21 | rsc.org |

This table presents the yields of the deoxydifluorination of various aromatic aldehydes using XtalFluor-E, illustrating the reagent's efficacy.

Strategies for Aryl Difluoromethyl Ether Synthesis

The synthesis of aryl difluoromethyl ethers represents an alternative approach to incorporating the OCF2H group. These methods typically involve the reaction of a phenol with a difluoromethylating agent.

Phenol Difluoromethylation with Difluoromethyltriflate and Related Reagents

Difluoromethyltriflate (HCF2OTf) has emerged as an effective reagent for the O-difluoromethylation of phenols. nih.govberkeley.edu Mechanistic studies suggest that this reaction does not proceed through a direct nucleophilic displacement of the triflate group by the phenoxide. Instead, it is proposed that the reaction involves the in situ generation of difluorocarbene (:CF2), which is then trapped by the phenolate (B1203915) anion. nih.gov This method is characterized by its rapid reaction times, often completing within minutes at room temperature, and its tolerance for a wide range of functional groups. berkeley.edu

Mechanochemical Methods for O-Difluoromethylation

In recent years, mechanochemistry has gained traction as a sustainable and efficient synthetic tool. Solvent-free, mechanochemical difluoromethylation of (thio)phenols has been successfully achieved using chlorodifluoromethyl phenyl sulfone as a non-ozone-depleting source of difluorocarbene. researchgate.netbohrium.com This solid-state approach offers short reaction times and demonstrates excellent functional group tolerance, making it compatible with complex, biologically active molecules. researchgate.net While the direct mechanochemical difluoromethylation of aliphatic alcohols has been reported, the application to phenols required the use of a suitable difluorocarbene precursor like chlorodifluoromethyl phenyl sulfone. bohrium.comchinesechemsoc.org

Nickel-Catalyzed Aryloxydifluoromethylation via Cross-Coupling

Nickel-catalyzed cross-coupling reactions provide a powerful platform for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of aryl difluoromethyl ether synthesis, nickel catalysis can be employed in Suzuki-type cross-coupling reactions. One such approach involves the coupling of aryloxydifluoromethyl bromides with arylboronic acids. d-nb.infospringernature.com This methodology is noted for its use of readily available starting materials, good functional group tolerance, and mild reaction conditions. d-nb.info Another strategy involves the nickel-catalyzed reductive cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (ClCF2H), which proceeds through a difluoromethyl radical pathway. nih.govresearchgate.net

Late-Stage Functionalization Approaches for Difluoromethylation

Late-stage functionalization (LSF) aims to introduce chemical modifications at a late stage in a synthetic sequence, which is particularly valuable in drug discovery. rsc.org For the synthesis of compounds like this compound, LSF could conceptually involve the direct C-H difluoromethylation of anisole. While specific examples of the direct difluoromethylation of the aromatic C-H bond of anisole to produce the target compound were not prominent in the reviewed literature, the development of radical-based C-H functionalization methods opens avenues for such transformations. rsc.org These reactions often utilize radical precursors for the difluoromethyl group and can be initiated by photoredox catalysis or other radical initiation methods.

Difluorocarbene Precursors and Their Reactivity in O-Difluoromethylation

The generation of difluorocarbene (:CF2) is central to many O-difluoromethylation reactions of phenols. orgsyn.orgorgsyn.org Difluorocarbene is an electrophilic intermediate that readily reacts with nucleophilic phenoxides. orgsyn.org A variety of precursors have been developed to generate difluorocarbene under different conditions.

Sodium chlorodifluoroacetate is a readily available and thermally stable precursor that generates difluorocarbene upon heating via decarboxylation. orgsyn.orgorgsyn.org This method has been successfully applied to the synthesis of a range of aryl difluoromethyl ethers. orgsyn.org Another class of precursors includes fluorinated sulfones, such as chlorodifluoromethyl phenyl sulfone, which serve as robust sources of difluorocarbene for both O- and N-difluoromethylations. cas.cn The reactivity of these precursors allows for the difluoromethylation of a wide array of phenols under relatively mild conditions. cas.cn The choice of precursor and reaction conditions can be tailored to the specific substrate and desired scale of the reaction.

Generation and In Situ Formation of Difluorocarbene

Difluorocarbene is a transient but highly useful reagent for the difluoromethylation of various nucleophiles, including phenols. Due to its high reactivity, it is almost exclusively generated in situ from stable precursors. Several methods have been developed for the controlled release of difluorocarbene, each with its own advantages and limitations regarding reaction conditions and substrate scope.

A common and cost-effective precursor for difluorocarbene is sodium chlorodifluoroacetate (ClCF₂CO₂Na) . Thermal decarboxylation of this salt generates difluorocarbene, which can then be trapped by a nucleophile. This method, however, often requires high temperatures, typically above 100°C, to be effective.

Another widely used class of precursors includes silicon-based reagents, with (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) being a prominent example. TMSCF₂Br can generate difluorocarbene under milder conditions, often initiated by a fluoride source or a base. This reagent is valued for its efficiency and broader functional group tolerance compared to high-temperature methods.

More recently, sulfonium salts, such as S-(difluoromethyl)sulfonium salts , have emerged as practical, bench-stable precursors. These salts readily generate difluorocarbene in the presence of a base, such as lithium hydroxide, allowing for the difluoromethylation of a wide array of phenols and thiophenols in good to excellent yields under mild conditions nih.gov.

Other notable precursors for difluorocarbene generation include diethyl bromodifluoromethylphosphonate and difluoromethyltriflate (HCF₂OTf) . The former generates difluorocarbene upon basic hydrolysis, even at low temperatures, making it suitable for substrates with sensitive functional groups. The latter, HCF₂OTf, is a non-ozone-depleting liquid that reacts rapidly with phenols in the presence of a base like potassium hydroxide at room temperature, offering a fast and efficient route to aryl difluoromethyl ethers springernature.com. The reaction with HCF₂OTf is believed to proceed through the formation of difluorocarbene, which is then trapped by the phenolate springernature.com.

The choice of precursor and reaction conditions is crucial for the successful synthesis of this compound, as the efficiency of difluorocarbene generation and its subsequent reaction with 4-methoxyphenol can be influenced by factors such as temperature, base, and solvent.

Table 1: Common Precursors for Difluorocarbene Generation

| Precursor | Activating Agent/Condition | Advantages |

| Sodium chlorodifluoroacetate (ClCF₂CO₂Na) | Heat (>100°C) | Cost-effective, readily available. |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Fluoride source or base | Mild reaction conditions, good functional group tolerance. |

| S-(Difluoromethyl)sulfonium salt | Base (e.g., LiOH) | Bench-stable, high yields, mild conditions. nih.gov |

| Diethyl bromodifluoromethylphosphonate | Base | Mild conditions, suitable for sensitive substrates. |

| Difluoromethyltriflate (HCF₂OTf) | Base (e.g., KOH) | Fast reaction rates at room temperature, non-ozone-depleting. springernature.com |

Reactivity Studies with Aromatic and Aliphatic Hydroxyl Compounds

The reaction of difluorocarbene with hydroxyl compounds, particularly phenols and alcohols, is a cornerstone for the synthesis of difluoromethyl ethers. The general mechanism involves the deprotonation of the hydroxyl group to form an alkoxide or phenoxide, which then acts as a nucleophile to trap the electrophilic difluorocarbene. Subsequent protonation of the resulting intermediate yields the desired difluoromethyl ether.

In the context of synthesizing this compound, the starting material is 4-methoxyphenol. The phenolic hydroxyl group is acidic enough to be deprotonated by a suitable base, forming the 4-methoxyphenoxide ion. This phenoxide is an excellent nucleophile for difluorocarbene. The electron-donating nature of the methoxy (B1213986) group at the para position increases the nucleophilicity of the phenoxide, facilitating the reaction.

Systematic studies on the chemoselectivity of difluorocarbene towards various nucleophiles have been conducted. For instance, studies involving S-(difluoromethyl)sulfonium salts have shown a reactivity order where aryl oxides (ArO⁻) are more reactive than aliphatic alcohols (ROH) and alkoxides (RO⁻) nih.gov. This suggests that in a competitive scenario, difluorocarbene would preferentially react with a phenoxide over an alcohol.

The difference in reactivity between aromatic and aliphatic hydroxyl compounds can be attributed to several factors. Phenols are generally more acidic than alcohols, leading to a higher concentration of the more nucleophilic phenoxide at a given pH. Furthermore, the electronic properties of the aromatic ring can influence the nucleophilicity of the phenoxide.

The reaction of difluorocarbene with alcohols to form alkyl difluoromethyl ethers has also been extensively studied. For example, TMSCF₂Br has been shown to be an effective reagent for the difluoromethylation of primary, secondary, and even tertiary alcohols under weakly basic or acidic conditions. Interestingly, the mechanism for the difluoromethylation of alcohols is proposed to proceed through the direct interaction between the neutral alcohol and difluorocarbene, which is distinct from the pathway involving deprotonation typically seen with phenols cas.cn.

The following table summarizes the general reactivity and typical conditions for the difluoromethylation of aromatic and aliphatic hydroxyl compounds.

Table 2: Reactivity of Hydroxyl Compounds with Difluorocarbene

| Hydroxyl Compound Type | Reactivity | Typical Base | Key Mechanistic Feature | Product |

| Aromatic (Phenols) | High | KOH, LiOH, K₂CO₃ | Formation of phenoxide nucleophile. | Aryl difluoromethyl ether |

| Aliphatic (Alcohols) | Moderate to High | Weakly basic or acidic conditions | Direct reaction of neutral alcohol with difluorocarbene. cas.cn | Alkyl difluoromethyl ether |

The synthesis of this compound from 4-methoxyphenol serves as a specific example of the difluoromethylation of an activated aromatic hydroxyl compound, leveraging the principles of in situ difluorocarbene generation and the inherent nucleophilicity of the corresponding phenoxide.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNZBAHINXSRPNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40348736 | |

| Record name | 1-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658-17-3 | |

| Record name | 1-(difluoromethyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40348736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(difluoromethyl)-4-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reaction Pathway Elucidation of Difluoromethylation

Mechanistic Frameworks for C-CF2H Bond Formation

The construction of a carbon-difluoromethyl bond can be achieved through several distinct mechanistic routes. The choice of pathway often depends on the starting materials, reagents, and reaction conditions. Key mechanistic frameworks include those driven by radical species, organometallic intermediates, and nucleophilic attack.

Radical-based difluoromethylation has become a powerful strategy for creating C-CF2H bonds, particularly for functionalizing heterocycles. rsc.orgresearchgate.net These reactions typically involve the generation of the difluoromethyl radical (•CF2H), which then adds to the substrate. researchgate.net

The •CF2H radical can be generated from various precursors. A common reagent is zinc difluoromethanesulfinate (Zn(SO2CF2H)2), known as DFMS, which releases the •CF2H radical in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov Another approach involves the photocatalytic activation of reagents such as pyridinium (B92312) or quinolinium complexes derived from difluoroacetic anhydride. rsc.org Visible-light-driven, metal-free methods have also been developed, using precursors like sodium difluoromethanesulfinate with a photosensitizer such as Eosin Y and air as the oxidant. rsc.org

The stability and geometry of fluoroalkyl radicals are influenced by the number of fluorine atoms. The stability order is •CH2F > •CF2H > •CF3. rsc.org As fluorine substitution increases, the geometry of the radical becomes more tetrahedral. rsc.org DFT calculations have indicated that the •CF2H radical possesses nucleophilic character. researchgate.net This nucleophilicity allows it to react efficiently with electron-deficient substrates, a key feature in Minisci-type reactions for the C-H difluoromethylation of heteroaromatics. nih.govrsc.org

| Radical Property | Comparison |

| Stability | •CH2F > •CF2H > •CF3 rsc.org |

| Geometry | Becomes more tetrahedral with increased fluorine substitution. rsc.org |

| Character | Nucleophilic researchgate.net |

This table summarizes the key properties and characteristics of the difluoromethyl radical in comparison to other fluoroalkyl radicals.

Transition-metal catalysis, particularly with copper, plays a crucial role in many difluoromethylation reactions. mdpi.com These methods often involve the formation of organometallic intermediates that facilitate the transfer of the CF2H group.

A widely proposed mechanism in copper-catalyzed cross-coupling reactions is the Cu(I)/Cu(III) catalytic cycle. rsc.orgresearchgate.net In a typical cross-coupling of an aryl iodide, the cycle might begin with the oxidative addition of the aryl iodide to a Cu(I)-CF2H species, forming a Cu(III) intermediate. rsc.org This high-valent copper species then undergoes reductive elimination to yield the difluoromethylated aryl product and regenerate the Cu(I) catalyst. rsc.org The isolation and characterization of these transient high-valent organocopper intermediates remain challenging, but their involvement is supported by extensive mechanistic studies. researchgate.netnih.gov

In some cases, the formation of cuprate (B13416276) complexes is key. For instance, using a soluble base like tBuOK can convert an unstable [CuCF2H] species into a more stable disubstituted cuprate complex, [Cu(CF2H)2]−. rsc.org This cuprate can then react with aryl iodides. rsc.org

Beyond copper, other transition metals like palladium are also employed. For example, a Pd-catalyzed decarbonylative C-H functionalization of azoles has been reported, which proceeds through a key Pd(II)(CF2H)(carboxylate) intermediate. acs.org Similarly, silver catalysis can be used in conjunction with palladium in a one-pot C-H borylation–difluoromethylation protocol, where a [(SIPr)Ag(CF2H)] complex transfers the CF2H group to a Pd(II) center. rsc.org

| Metal | Proposed Intermediate(s) | Mechanistic Role |

| Copper | Cu(I)/Cu(III) species, [Cu(CF2H)2]− | Facilitates cross-coupling via oxidative addition/reductive elimination cycles. rsc.orgresearchgate.net |

| Palladium | Pd(II)(CF2H)(carboxylate) | Key intermediate in decarbonylative C-H functionalization. acs.org |

| Silver | [(SIPr)Ag(CF2H)] | Acts as a CF2H transfer agent to a palladium catalyst. rsc.org |

This table highlights the roles of different organometallic intermediates in transition-metal-catalyzed difluoromethylation reactions.

Nucleophilic difluoromethylation typically involves a reagent that acts as a source of a difluoromethyl anion equivalent ("CF2H-"). rsc.org A prominent reagent for this purpose is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H). rsc.org Its activation by a catalytic amount of a fluoride (B91410) source (e.g., CsF) or a strong base can generate a pentavalent silicate (B1173343) anion, [(CH3)3Si(CF2H)2]−, which then delivers the nucleophilic difluoromethyl group. rsc.org

Another significant nucleophilic pathway involves the generation and trapping of difluorocarbene (:CF2). cas.cn Difluorocarbene is the most stable of the dihalocarbenes and can be generated from various precursors. cas.cn This electrophilic carbene is then trapped by a nucleophile (such as a phenoxide or thiophenolate) to form a difluoromethylated anion (e.g., ArOCF2− or ArSCF2−). acs.org This anion subsequently attacks an electrophile, such as an aldehyde, to furnish the final product. acs.org This three-component strategy avoids the need to pre-synthesize difluoromethylating agents. acs.org Experiments have shown that direct reaction between a sodium phenolate (B1203915) and a difluoromethylammonium salt does not yield the product, supporting the involvement of a difluorocarbene intermediate rather than a direct SN2 mechanism. cas.cn

Direct C-H difluoromethylation is a highly atom-economical approach to introduce the CF2H group. nih.gov The mechanisms for these reactions are predominantly based on radical processes, although some cross-coupling methodologies have also been developed. rsc.org

In radical C-H difluoromethylation, particularly for heteroaromatics, the mechanism often follows a Minisci-type pathway. nih.govrsc.org This involves the generation of the nucleophilic •CF2H radical, which selectively attacks the electron-deficient (hetero)arene. This strategy is effective for pyridines, where in-situ formation of pyridinium salts under acidic conditions renders the ring sufficiently electrophilic for attack at the para-position by the incoming radical. nih.gov

Alternatively, a dearomatization-rearomatization sequence can be employed. nih.gov For instance, pyridines can be converted into oxazino pyridine (B92270) intermediates. These intermediates are nucleophilic at the meta-position and can undergo radical C-H difluoromethylation. Subsequent rearomatization delivers the meta-functionalized pyridine. nih.gov

Copper-mediated C-H oxidative difluoromethylation represents another pathway. nih.govacs.org In a method developed for heteroarenes using TMSCF2H, the reaction is critically dependent on an oxidant like 9,10-phenanthrenequinone. acs.org

Stereochemical Considerations in Difluoromethylation Reactions

While numerous methods exist for introducing the CF2H group, achieving stereocontrol remains a significant challenge. rsc.orgrsc.org However, progress has been made in developing stereoselective difluoromethylation reactions.

One successful strategy for constructing CF2H-containing stereocenters is the enantioconvergent difluoromethylation of racemic alkyl electrophiles. researchgate.net This approach utilizes a copper catalyst with a chiral diamine ligand. The reaction proceeds through the formation of alkyl radical intermediates from a racemic mixture of alkyl halides. These radicals are then trapped by a nucleophilic CF2H-zinc reagent in an enantioselective manner, leading to high yields and excellent enantioselectivity of the alkyl-CF2H products. researchgate.net The development of such stereochemical editing techniques allows for the late-stage modification of molecules to access specific stereoisomers that might otherwise be difficult to synthesize. nih.gov

Advanced Spectroscopic Characterization Methodologies for Difluoromethylated Aromatics

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. The presence of the fluorine atom, with its 100% natural abundance of the ¹⁹F isotope (spin I = 1/2), provides an additional powerful spectroscopic handle.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(difluoromethyl)-4-methoxybenzene is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the proton of the difluoromethyl group. The aromatic protons typically appear as two doublets in the aromatic region (approximately 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methoxy group will be shielded and appear at a higher field compared to the protons ortho to the electron-withdrawing difluoromethyl group. The methoxy group protons will present as a sharp singlet around 3.7-3.9 ppm. The most characteristic signal is that of the difluoromethyl proton (-CHF₂), which appears as a triplet due to coupling with the two equivalent fluorine atoms (²JHF).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The carbon atom of the difluoromethyl group will exhibit a triplet due to the one-bond coupling with the two fluorine atoms (¹JCF). The aromatic carbons will show characteristic shifts influenced by the substituents. The carbon attached to the difluoromethyl group and the carbon bearing the methoxy group will be readily identifiable. Furthermore, smaller carbon-fluorine couplings (²JCF, ³JCF) can be observed for the aromatic carbons, providing additional structural information.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the two equivalent fluorine atoms of the CHF₂ group are expected to give a single signal. This signal will appear as a doublet due to coupling with the geminal proton (²JFH). The chemical shift of the ¹⁹F signal is sensitive to the electronic environment.

Detailed research findings for a closely related compound, difluoromethyl 4-methoxybenzoate, show a doublet for the two fluorine atoms in the ¹⁹F NMR spectrum at δ -91.27 ppm with a coupling constant of J = 71.4 Hz. The proton of the difluoromethyl group appears as a triplet at δ 7.28 ppm with the same coupling constant.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~7.4 | d | ~8-9 | 2H, Ar-H ortho to CHF₂ |

| ~6.9 | d | ~8-9 | 2H, Ar-H ortho to OCH₃ | |

| ~6.6 | t | ~56 | 1H, CHF₂ | |

| ~3.8 | s | - | 3H, OCH₃ | |

| ¹³C | ~160 | s | - | Ar-C-OCH₃ |

| ~128 | d | ~5-10 (³JCF) | Ar-C ortho to CHF₂ | |

| ~115 | s | - | Ar-C ortho to OCH₃ | |

| ~125 | t | ~20-30 (²JCF) | Ar-C-CHF₂ | |

| ~115 | t | ~240-250 (¹JCF) | CHF₂ | |

| ~55 | s | - | OCH₃ | |

| ¹⁹F | ~-90 to -120 | d | ~56 | CHF₂ |

Vibrational Spectroscopy Techniques (FT-IR, FT-Raman)

FT-IR Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its different structural components. The C-H stretching vibrations of the aromatic ring and the methoxy group are expected in the 3100-2800 cm⁻¹ region. The C-F stretching vibrations of the difluoromethyl group typically appear as strong absorptions in the 1100-1000 cm⁻¹ region. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ range. The C-O stretching of the methoxy group will give rise to a strong band around 1250 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique to FT-IR. While C-F bonds often give strong signals in IR spectra, they are typically weak in Raman spectra. Conversely, the aromatic ring vibrations often produce strong and well-resolved bands in the Raman spectrum, providing a clear fingerprint of the substitution pattern. The symmetric stretching of the benzene ring, which is often weak in the IR spectrum, can be a prominent feature in the Raman spectrum.

For a related compound, 1-(3,3-difluorocycloprop-1-en-1-yl)-4-methoxybenzene, the IR spectrum shows bands at 2937 and 2843 cm⁻¹ for C-H stretching, 1605 and 1506 cm⁻¹ for aromatic C=C stretching, and a series of bands in the 1312-1016 cm⁻¹ region which likely include C-F and C-O stretching vibrations. rsc.org

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Technique |

| 3100-3000 | Medium | Aromatic C-H Stretch | FT-IR, FT-Raman |

| 2950-2850 | Medium | Methoxy C-H Stretch | FT-IR, FT-Raman |

| ~1610, ~1580, ~1500 | Strong-Medium | Aromatic C=C Stretch | FT-IR, FT-Raman |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | FT-IR |

| ~1100-1000 | Strong | C-F Stretch | FT-IR |

| ~830 | Strong | para-disubstituted C-H out-of-plane bend | FT-IR |

Operando and Advanced Spectroscopic Techniques for Catalytic and Mechanistic Studies

Understanding the reaction mechanisms for the synthesis of difluoromethylated compounds is crucial for optimizing reaction conditions and developing more efficient catalytic systems. Operando spectroscopy, which involves the real-time monitoring of a catalytic reaction under actual process conditions, is a powerful approach to gain these insights.

Operando FT-IR Spectroscopy: This technique can be used to monitor the formation of this compound from its precursors, for instance, through the difluoromethylation of anisole (B1667542). By flowing the reactants over a catalyst in a specially designed cell within an FT-IR spectrometer, it is possible to observe the appearance of vibrational bands corresponding to the product and the disappearance of reactant bands. This allows for the identification of reaction intermediates and the determination of reaction kinetics. For example, the growth of the characteristic C-F vibrational bands could be tracked to follow the progress of the difluoromethylation reaction.

In situ NMR Spectroscopy: Similar to operando FT-IR, in situ NMR spectroscopy allows for the monitoring of reactions in the NMR tube. cardiff.ac.uk This is particularly useful for homogeneous catalytic reactions. For the synthesis of this compound, one could monitor the changes in the ¹H and ¹⁹F NMR spectra of the reaction mixture over time. The emergence of the characteristic triplet for the CHF₂ proton and the doublet for the ¹⁹F signal would signify product formation. This technique can provide quantitative data on conversion rates and the formation of byproducts, offering deep mechanistic insights. For instance, the detection of transient organometallic species in a catalytic cycle could be possible.

The application of these advanced spectroscopic methods provides a comprehensive understanding of the structure and reactivity of this compound. While detailed experimental spectra for this specific molecule are not widely published, the analysis of related compounds and the principles of spectroscopic techniques allow for a robust characterization. Future operando studies on the synthesis of such molecules will undoubtedly pave the way for more efficient and selective difluoromethylation methodologies.

Research Directions and Applications of 1 Difluoromethyl 4 Methoxybenzene Derivatives in Advanced Chemical Research

Design and Synthesis of Chemically Diverse Scaffolds for Research Purposes (e.g., specific receptor antagonists)

The difluoromethylated anisole (B1667542) motif is a valuable component in the design of sophisticated molecular scaffolds aimed at specific biological targets. Its unique properties are leveraged to enhance the potency and pharmacokinetic profiles of therapeutic candidates.

A notable application is in the development of potent 5-HT₆ receptor (5-HT₆R) antagonists for potential use in treating cognitive disorders like Alzheimer's disease. nih.gov Researchers have designed and synthesized novel derivatives by hybridizing known pharmacophores, leading to compounds with significantly improved binding affinity. In one study, a series of 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole derivatives were created. The optimal compound from this series, which features a difluoromethyl group on the indole (B1671886) scaffold, exhibited a binding affinity (Kᵢ) of 0.085 nM, a tenfold increase compared to the parent compound idalopirdine (B1259171) (Kᵢ = 0.83 nM). nih.gov This enhancement underscores the strategic importance of the difluoromethyl group in modulating receptor interactions. nih.gov

In another area of research, the difluoromethylene group (CF₂), a known bioisostere for a carbonyl group, has been incorporated into epoxymorphinan scaffolds to create mu (µ) opioid receptor antagonists. nih.gov Starting from naloxone (B1662785) and naltrexone, which contain a C₆ ketone, chemists have synthesized analogues bearing a 1,1-difluorinated olefin at this position. nih.gov This modification is designed to create novel antagonists with potentially altered pharmacological profiles. The synthesis involves a multi-step sequence, including the protection of the phenolic hydroxyl group followed by a decarboxylative Wittig olefination to install the difluoromethylene moiety. nih.gov

Exploration in Materials Science and Specialized Chemical Applications (e.g., opto-electronic filtering, boron isotopic separation for related compounds)

The unique electronic and physical properties of fluorinated anisole derivatives make them attractive candidates for applications in materials science and specialized chemical processes.

Research into related compounds like 2,4-difluoroanisole (B1330354) has demonstrated their potential for use in opto-electronic filtering. ajchem-a.com The electronic filtering influx data for this compound suggests its suitability for use in various scales, from macro to nano. ajchem-a.com UV absorbance analysis shows a high transmittance, indicating that the material could be employed in frequency multiplying devices and other photonic applications. ajchem-a.com While this research focuses on a difluoro-substituted anisole, the principles can be extended to explore how the specific electronic signature of the difluoromethyl group in 1-(difluoromethyl)-4-methoxybenzene might be harnessed for similar or novel optical materials.

Anisole and its derivatives are also relevant in the field of nuclear chemistry, specifically in the separation of boron isotopes (¹⁰B and ¹¹B). nih.gov The chemical exchange distillation method is a prominent industrial-scale technique for boron isotope separation, which relies on the slight difference in complexing ability of ¹⁰BF₃ and ¹¹BF₃ with a donor molecule, such as anisole. ajchem-a.comnih.gov This process involves a reversible reaction between gaseous boron trifluoride and a liquid BF₃·anisole complex. nih.gov The efficiency of this separation is influenced by the properties of the donor. It has been suggested that 2,4-difluoroanisole exhibits better scope for boron isotopic separation compared to pure anisole, opening an avenue for investigating how other fluorinated anisoles, including this compound, could enhance the separation process. ajchem-a.com

Strategies for Further Synthetic Derivatization and Functionalization (e.g., bromination, radiochemical labeling)

The this compound scaffold can be further modified through various synthetic strategies to create a diverse range of derivatives for specific applications, most notably in positron emission tomography (PET) imaging.

Radiochemical Labeling: A significant area of research is the introduction of the positron-emitting radionuclide fluorine-18 (B77423) (¹⁸F, t₁/₂ ≈ 109.8 min) into the difluoromethyl group. nih.gov This creates PET tracers that allow for noninvasive imaging in diagnostics and drug development. nih.gov A key strategy is a two-step process involving defluorination followed by radiofluorination. researchgate.net This method uses a frustrated Lewis pair (FLP) to activate a C-F bond, allowing for the substitution of a stable fluorine-19 atom with a radioactive fluorine-18 atom. nih.govresearchgate.net This approach is advantageous as it can often use the final target molecule as the direct precursor for labeling. researchgate.net The process has been optimized to achieve good radiochemical yields and high molar activities, which are crucial for successful PET imaging. researchgate.net

For instance, the optimization of the radiofluorination of a precursor to generate an ¹⁸F-labeled difluoromethylated compound has been systematically studied, as detailed in the table below.

| Entry | Base/Additive | Temperature (°C) | Radiochemical Conversion (RCC) (%) |

|---|---|---|---|

| 1 | [NBu₄][HCO₃] | 80 | 67.7 ± 4.8% |

| 2 | [NEt₄][HCO₃] | 85 | 57.4 ± 6.1% |

| 3 | [NEt₄][HCO₃] | 85 | 40% |

| 4 | K₂CO₃/K₂₂₂ | 80 | 52.5 ± 4.5% |

| 5 | K₂CO₃/18-C-6 | 80 | 33.6 ± 11.7% |

| 10 | [NBu₄][HCO₃] | 60 | 25.7 ± 1.0% |

| 11 | [NBu₄][HCO₃] | 100 | 63.6 ± 5.3% |

Bromination and Other Functionalizations: The aromatic ring of this compound is amenable to electrophilic substitution reactions such as bromination. This creates functionalized intermediates that can be used in subsequent cross-coupling reactions or as precursors for other transformations. For example, difluoromethylarenes containing bromo groups have been successfully used as substrates for isotopic labeling, demonstrating that bromination is a viable and useful derivatization strategy. nih.gov Furthermore, methods have been developed for the manganese-mediated ¹⁸F-fluorodecarboxylation of α-fluorocarboxylic acids to produce ¹⁸F-difluoromethyl-containing molecules, expanding the toolkit for creating complex radiolabeled compounds. nih.govacs.org

Future Challenges and Opportunities in Difluoromethylated Anisole Chemistry

While significant progress has been made, the chemistry of difluoromethylated anisoles presents ongoing challenges and exciting opportunities for future research.

A primary challenge lies in the development of more efficient, selective, and broadly applicable methods for introducing the difluoromethyl group, and particularly the radiolabeled [¹⁸F]CHF₂ group, onto diverse and complex molecular scaffolds. nih.govresearchgate.net While current methods are powerful, there is a continuous need for new strategies that offer milder reaction conditions, greater functional group tolerance, and easier access to precursors. nih.gov

The opportunities, however, are vast. The unique ability of the difluoromethyl group to act as a bioisostere and a hydrogen bond donor makes it a highly valuable moiety in drug discovery. nih.gov Future work will likely focus on incorporating the this compound scaffold into new classes of therapeutic agents, exploring its potential to modulate drug potency, selectivity, and metabolic stability. nih.gov

In the realm of PET imaging, the development of novel methods for ¹⁸F-difluoromethylation opens the door to a new chemical space for radiotracer design. nih.govnih.govacs.org This could lead to the creation of next-generation imaging agents for diagnosing diseases, monitoring therapy, and accelerating drug development. nih.gov Furthermore, the exploration of difluoromethylated anisole derivatives in materials science is still in its early stages. Their unique electronic and optical properties could be exploited to create advanced materials for electronics, photonics, and other specialized applications. ajchem-a.com

Q & A

Q. Key Considerations :

- Purification via silica gel chromatography (hexane/ethyl acetate) is critical to isolate the product from byproducts.

- Monitor reaction progress using TLC or GC-MS.

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet near δ -120 ppm (²J₆₆-H ~ 50 Hz) .

- ¹H NMR : The methoxy (-OCH₃) group resonates as a singlet at δ ~3.8 ppm, while aromatic protons appear as a doublet (J = 8.5 Hz) due to para-substitution .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 172 (C₈H₈F₂O⁺) and fragmentation patterns (e.g., loss of -CF₂H).

- IR Spectroscopy : Strong absorptions at 1250 cm⁻¹ (C-F stretch) and 2850 cm⁻¹ (OCH₃ symmetric stretch).

Q. Case Study :

- In fluorinated analogs, replacing -CH₃ with -CF₂H increased IC₅₀ values by 10-fold against target enzymes due to enhanced binding affinity .

Advanced: How to resolve contradictions in reported biological activities of fluorinated aromatics?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. ethanol).

- Solution-State Conformers : Fluorine-induced conformational changes may alter binding modes.

Q. Resolution Strategies :

- Meta-Analysis : Compare data under standardized conditions (e.g., pH 7.4, 37°C) .

- Computational Docking : Use molecular dynamics to model fluorine-protein interactions and validate with mutagenesis studies .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and ANSI-approved safety goggles. Use respirators if vapor exposure is likely .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to limit inhalation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Q. Emergency Measures :

- Eye contact: Flush with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How to determine enantiomeric purity of derivatives using HPLC?

Methodological Answer:

- Chiral Stationary Phases : Use columns like Chiralpak IA or IB.

- Derivatization : Convert the compound to a para-methoxybenzyl (PMB) ether derivative for enhanced chromatographic separation .

- Mobile Phase : Hexane/isopropanol (90:10) at 1.0 mL/min; monitor at 254 nm.

Q. Example :

- Racemic this compound derivatives showed baseline separation (Rₛ > 1.5) on Chiralpak IB, with retention times of 12.3 min (R-enantiomer) and 14.1 min (S-enantiomer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.